Cas no 2228301-83-3 ((2-methylpyridin-3-yl)methyl sulfamate)

(2-methylpyridin-3-yl)methyl sulfamate 化学的及び物理的性質
名前と識別子
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- (2-methylpyridin-3-yl)methyl sulfamate
- 2228301-83-3
- EN300-2004158
-
- インチ: 1S/C7H10N2O3S/c1-6-7(3-2-4-9-6)5-12-13(8,10)11/h2-4H,5H2,1H3,(H2,8,10,11)
- InChIKey: QCSHCMWPYBBNHD-UHFFFAOYSA-N
- SMILES: S(N)(=O)(=O)OCC1=CC=CN=C1C
計算された属性
- 精确分子量: 202.04121336g/mol
- 同位素质量: 202.04121336g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 247
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.2
- トポロジー分子極性表面積: 90.7Ų
(2-methylpyridin-3-yl)methyl sulfamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2004158-0.05g |
(2-methylpyridin-3-yl)methyl sulfamate |
2228301-83-3 | 0.05g |
$983.0 | 2023-09-16 | ||
Enamine | EN300-2004158-0.5g |
(2-methylpyridin-3-yl)methyl sulfamate |
2228301-83-3 | 0.5g |
$1124.0 | 2023-09-16 | ||
Enamine | EN300-2004158-0.1g |
(2-methylpyridin-3-yl)methyl sulfamate |
2228301-83-3 | 0.1g |
$1031.0 | 2023-09-16 | ||
Enamine | EN300-2004158-5.0g |
(2-methylpyridin-3-yl)methyl sulfamate |
2228301-83-3 | 5g |
$3396.0 | 2023-05-26 | ||
Enamine | EN300-2004158-2.5g |
(2-methylpyridin-3-yl)methyl sulfamate |
2228301-83-3 | 2.5g |
$2295.0 | 2023-09-16 | ||
Enamine | EN300-2004158-5g |
(2-methylpyridin-3-yl)methyl sulfamate |
2228301-83-3 | 5g |
$3396.0 | 2023-09-16 | ||
Enamine | EN300-2004158-0.25g |
(2-methylpyridin-3-yl)methyl sulfamate |
2228301-83-3 | 0.25g |
$1078.0 | 2023-09-16 | ||
Enamine | EN300-2004158-1.0g |
(2-methylpyridin-3-yl)methyl sulfamate |
2228301-83-3 | 1g |
$1172.0 | 2023-05-26 | ||
Enamine | EN300-2004158-10.0g |
(2-methylpyridin-3-yl)methyl sulfamate |
2228301-83-3 | 10g |
$5037.0 | 2023-05-26 | ||
Enamine | EN300-2004158-10g |
(2-methylpyridin-3-yl)methyl sulfamate |
2228301-83-3 | 10g |
$5037.0 | 2023-09-16 |
(2-methylpyridin-3-yl)methyl sulfamate 関連文献
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
(2-methylpyridin-3-yl)methyl sulfamateに関する追加情報
Introduction to (2-methylpyridin-3-yl)methyl sulfamate (CAS No. 2228301-83-3)
Chemical compounds play a pivotal role in the advancement of pharmaceuticals and biotechnology, with each molecule holding the potential to revolutionize therapeutic approaches. One such compound, (2-methylpyridin-3-yl)methyl sulfamate (CAS No. 2228301-83-3), has garnered significant attention in recent years due to its unique structural properties and promising applications in medicinal chemistry. This introduction delves into the compound's chemical characteristics, synthesis methods, and its emerging role in cutting-edge research.
The molecular structure of (2-methylpyridin-3-yl)methyl sulfamate consists of a pyridine ring substituted with a methyl group at the 2-position and a sulfamate group at the 3-position. This arrangement imparts distinct electronic and steric properties to the molecule, making it a versatile scaffold for drug design. The pyridine core is well-known for its ability to interact with biological targets such as enzymes and receptors, while the sulfamate moiety enhances solubility and metabolic stability.
In terms of synthesis, (2-methylpyridin-3-yl)methyl sulfamate can be prepared through multiple pathways, each offering advantages in terms of yield, purity, and scalability. One common approach involves the reaction of 2-methylpyridine with chlorosulfonic acid followed by methylation of the resulting intermediate. Alternatively, nucleophilic substitution reactions using sulfamic acid derivatives have also been explored. These synthetic routes highlight the compound's accessibility and suitability for industrial-scale production.
The significance of (2-methylpyridin-3-yl)methyl sulfamate in contemporary research is underscored by its applications in various therapeutic areas. Recent studies have demonstrated its potential as an intermediate in the development of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The compound's ability to modulate protein-protein interactions makes it an attractive candidate for designing small-molecule drugs that can selectively target disease-causing pathways.
Moreover, research has indicated that derivatives of (2-methylpyridin-3-yl)methyl sulfamate exhibit promising antimicrobial properties. In an era where antibiotic resistance is becoming increasingly prevalent, novel compounds like this one offer hope for developing new strategies to combat bacterial infections. The sulfamate group's inherent bioactivity contributes to its efficacy, while the pyridine ring provides additional binding sites for enhanced interaction with microbial targets.
Another exciting application lies in the field of neurology. Preliminary investigations suggest that (2-methylpyridin-3-yl)methyl sulfamate and its analogs may possess neuroprotective effects, making them potential candidates for treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The compound's ability to cross the blood-brain barrier and interact with central nervous system receptors positions it as a valuable tool in neuropharmacological research.
The compound's role in material science is also noteworthy. Its unique chemical properties make it suitable for use as a ligand in catalytic systems, where it can enhance reaction efficiency and selectivity. This application is particularly relevant in green chemistry initiatives, where sustainable and efficient synthetic methods are prioritized.
Emerging research trends indicate that future studies on (2-methylpyridin-3-yl)methyl sulfamate will focus on optimizing its pharmacokinetic profile and exploring new therapeutic indications. Advances in computational chemistry and high-throughput screening techniques are expected to accelerate the discovery of novel derivatives with improved biological activity and reduced side effects.
In conclusion, (2-methylpyridin-3-yl)methyl sulfamate (CAS No. 2228301-83-3) represents a fascinating compound with diverse applications across multiple scientific disciplines. Its structural features, synthetic accessibility, and biological potential make it a cornerstone in modern pharmaceutical research. As scientists continue to unravel its mysteries, we can anticipate further breakthroughs that will benefit human health and industrial innovation.
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